molecular formula C4H6N2S3 B1606845 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole CAS No. 7653-69-2

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Cat. No. B1606845
CAS RN: 7653-69-2
M. Wt: 178.3 g/mol
InChI Key: IUVACELPFXBLHY-UHFFFAOYSA-N
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Description

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (2,5-DMST) is an organic compound, classified as a sulfonamide, which has a wide range of applications in the scientific research field. It is primarily used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole derivatives have shown significant potential in the field of corrosion inhibition. Studies reveal their effectiveness as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric and sulfuric acid solutions. These compounds demonstrate a strong ability to adsorb on steel surfaces, thereby inhibiting corrosion processes. Investigations using techniques like weight loss measurements, Tafel polarization, electrochemical impedance spectroscopy (EIS), and X-ray photoelectron spectroscopy have validated their inhibitory action (Lebrini et al., 2007), (Bentiss et al., 2007).

Organometallic Materials and Crystal Engineering

1,3,4-Thiadiazoles, including 2,5-bis(methylsulfanyl)-1,3,4-thiadiazole, have been identified as excellent precursors in crystal engineering of organometallic materials. Their utility extends to forming complexes with transition metal ions, leading to the development of new crystalline copper(I) π-complexes. This has implications in the fields of medicine, agriculture, and materials chemistry (Ardan et al., 2017).

Redox Reactions and Molecular Studies

The thiadiazole derivatives are also studied for their redox behavior. Investigations into the reduction and oxidation peak potentials of poly[dithio-2,5-(1,3,4-thiadiazole)] and related compounds provide insights into the cleavage and formation of disulfide bonds. These studies are significant for understanding the electrochemical properties of these compounds (Shouji & Oyama, 1996).

Pharmaceutical Research and Drug Design

In the pharmaceutical domain, 1,3,4-thiadiazole derivatives, including 2,5-bis(methylsulfanyl)-1,3,4-thiadiazole, serve as key structures in the design of various pharmacological agents. They are explored for their potential in treating a range of conditions, including antimicrobial, anti-inflammatory, and antitumor activities. The exploration of their molecular structure and properties aids in the development of new therapeutic agents (Gomha et al., 2016).

properties

IUPAC Name

2,5-bis(methylsulfanyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVACELPFXBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294434
Record name 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7653-69-2
Record name 7653-69-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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